3',4',5'-Trifluoroacetophenone

Catalog No.
S718351
CAS No.
220141-73-1
M.F
C8H5F3O
M. Wt
174.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4',5'-Trifluoroacetophenone

CAS Number

220141-73-1

Product Name

3',4',5'-Trifluoroacetophenone

IUPAC Name

1-(3,4,5-trifluorophenyl)ethanone

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

InChI

InChI=1S/C8H5F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3

InChI Key

KXVIYAHOUAMVJX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)F)F)F

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)F)F

3',4',5'-Trifluoroacetophenone is an aromatic ketone characterized by the presence of three fluorine atoms and an acetophenone structure. Its chemical formula is C₈H₅F₃O, and it has a molecular weight of approximately 192.12 g/mol. The compound is notable for its unique trifluoromethyl substituents, which significantly influence its chemical properties, including reactivity and polarity. This compound is often used in organic synthesis and serves as a precursor for various

Organic Synthesis:

',4',5'-Trifluoroacetophenone finds application as a building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the three fluorine atoms on the aromatic ring. These features allow for various chemical transformations, including:

  • Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic substitution, facilitating the introduction of new functional groups.
  • C-C bond formation reactions: The carbonyl group can participate in various C-C bond forming reactions such as aldol condensation, Claisen condensation, and Knoevenagel condensation, leading to the synthesis of complex organic molecules.
  • Asymmetric synthesis: The presence of a chiral center (asymmetric carbon) in certain derivatives of 3',4',5'-trifluoroacetophenone allows for their use in asymmetric synthesis, where the formation of one enantiomer is favored over the other.

Medicinal Chemistry:

Research suggests potential applications of 3',4',5'-trifluoroacetophenone derivatives in medicinal chemistry due to their diverse biological activities. Studies have reported:

  • Antibacterial and antifungal activity: Certain derivatives exhibit activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.
  • Antioxidant activity: Some studies have shown that specific derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer activity: Preliminary research indicates that some derivatives might exhibit anticancer activity, warranting further investigation.

  • Nucleophilic Substitution: The trifluoromethyl groups can facilitate nucleophilic substitution reactions, making the compound a suitable substrate for further functionalization.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or other derivatives, often using reagents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound can also undergo condensation reactions, particularly with amines or other nucleophiles, to form imines or other nitrogen-containing compounds.

Several methods exist for synthesizing 3',4',5'-trifluoroacetophenone:

  • Starting from Acetophenone: One common approach involves the introduction of trifluoromethyl groups into acetophenone using trifluoromethyl iodide or bromide in the presence of zinc powder. This method allows for the selective formation of the trifluoromethyl substituents.
  • Lithiation and Reaction with Ethyl Trifluoroacetate: Another method involves lithiation of a suitable precursor (like 5-bromo-1,2,3-trichlorobenzene) followed by reaction with ethyl trifluoroacetate, leading to the desired ketone .
  • Grignard Reaction: A Grignard reagent can also be employed to react with carbonyl compounds, facilitating the formation of 3',4',5'-trifluoroacetophenone through nucleophilic attack .

3',4',5'-Trifluoroacetophenone finds applications in various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for drug design and development.
  • Material Science: It may be utilized in the formulation of advanced materials due to its chemical stability and reactivity.

Several compounds share structural similarities with 3',4',5'-trifluoroacetophenone. Here are some notable examples:

Compound NameChemical FormulaKey Features
2',4',5'-TrifluoroacetophenoneC₈H₅F₃OSimilar trifluoromethyl substitutions
2',2',2'-TrichloroacetophenoneC₈H₅Cl₃OContains chlorine instead of fluorine
4'-FluoroacetophenoneC₈H₇FOOnly one fluorine substituent
3',4'-DichloroacetophenoneC₈H₆Cl₂OContains dichloro substitutions

Uniqueness: The presence of three fluorine atoms in 3',4',5'-trifluoroacetophenone distinguishes it from similar compounds, enhancing its reactivity and potential applications in medicinal chemistry compared to those with fewer or different halogen substitutions.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3',4',5'-Trifluoroacetophenone

Dates

Last modified: 08-15-2023

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